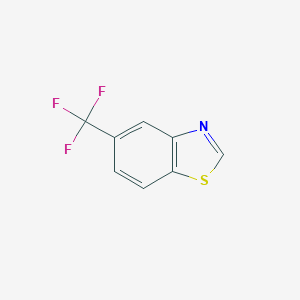

5-(Trifluoromethyl)-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSGKKPRKQLYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601426 | |

| Record name | 5-(Trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131337-62-7 | |

| Record name | 5-(Trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Trifluoromethyl 1,3 Benzothiazole and Its Derivatives

Precursor Synthesis Strategies for 5-(Trifluoromethyl)-1,3-benzothiazole Backbone Formation

A key aspect of synthesizing the target compound is the preparation of appropriately substituted benzene (B151609) ring precursors that can be cyclized to form the thiazole (B1198619) ring.

The compound 2-Amino-4-(trifluoromethyl)benzenethiol is a critical building block for the synthesis of this compound. One common synthetic strategy starts from 2-chloro-5-trifluoromethylaniline. This precursor undergoes a reaction with ammonium (B1175870) thiocyanate (B1210189) to form 2-chloro-5-trifluoromethylphenylthiourea. Subsequent brominative cyclization yields 2-amino-4-chloro-7-trifluoromethylbenzothiazole, which can then be subjected to hydrolytic cleavage to produce the desired 2-amino-3-chloro-6-trifluoromethylbenzenethiol. researchgate.net While this specific example yields a chlorinated analog, the fundamental approach of cyclizing a substituted phenylthiourea (B91264) followed by cleavage is a viable route to access the necessary aminobenzenethiol intermediate.

Cyclization Reactions for Benzothiazole (B30560) Ring Formation

The formation of the benzothiazole ring is the pivotal step in the synthesis. Various cyclization methods, including condensation reactions and metal-catalyzed approaches, are employed.

The condensation of 2-aminothiophenols with carbonyl-containing compounds is one of the most widely used methods for constructing the benzothiazole ring. mdpi.com This approach can be adapted for the synthesis of trifluoromethylated derivatives. For instance, 2-aminothiophenol (B119425) can be condensed with trifluoromethyl-substituted acyl chlorides or aldehydes to produce compounds like 2-methyl-5-(trifluoromethyl)-benzothiazole. ontosight.ai

Numerous catalysts and conditions have been developed to promote this condensation. These reactions can be carried out using catalysts like a mixture of H2O2/HCl in ethanol (B145695) at room temperature or by using heterogeneous catalysts such as SnP2O7, which allow for high yields and short reaction times. mdpi.com The general mechanism involves a nucleophilic attack of the aminothiophenol on the carbonyl group, followed by a cyclization step to form the benzothiazole ring. ekb.eg

Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol, Aromatic Aldehydes | H2O2/HCl, Ethanol, Room Temp | 2-Arylbenzothiazoles | Excellent | mdpi.com |

| 2-Aminothiophenol, Aromatic Aldehydes | SnP2O7 | 2-Arylbenzothiazoles | 87-95% | mdpi.com |

| o-Aminothiophenols, Carboxylic Acids | Polyphosphoric acid (PPA) | 2-Substituted Benzothiazoles | 10-60% | nih.gov |

Copper-catalyzed reactions provide an efficient route for forming the C-S bond necessary for the benzothiazole ring. indexcopernicus.com A domino one-pot synthesis of 2-(trifluoromethyl) benzothiazole has been reported using a copper-mediated three-component cascade reaction. This method starts with readily available materials like o-iodoanilines, methyl trifluoropyruvate, and elemental sulfur. researchgate.net Copper catalysts, such as copper(I) iodide (CuI), are effective in promoting these cyclizations under mild conditions. beilstein-journals.orgnih.gov These reactions can tolerate a variety of functional groups, making them versatile for synthesizing diverse benzothiazole derivatives. researchgate.net A proposed mechanism for copper-catalyzed difluoroalkylation involves the reduction of a copper(II) species by a solvent like N-methyl-2-pyrrolidone (NMP) to generate the active copper(I) catalyst. mdpi.com

Table 2: Copper-Catalyzed Synthesis of Trifluoromethyl-Substituted Heterocycles

| Reaction Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| Three-component cascade reaction | Copper-mediated | One-pot synthesis of 2-(trifluoromethyl) benzothiazole | researchgate.net |

| Trifluoromethylation with cyclization of oximes | Copper-catalyzed | Constructs C-CF3 and C-O bonds in one step | rsc.org |

| Multicomponent reaction of β-amino esters | CuI | Mild conditions, applicable to large-scale synthesis | beilstein-journals.orgnih.gov |

In line with the principles of green chemistry, catalyst- and additive-free methods for benzothiazole synthesis have been developed. For example, the synthesis of 2-substituted benzothiazoles can be achieved through the Brønsted acid-catalyzed cyclization of 2-aminothiophenol with β-diketones under solvent-free and oxidant-free conditions. ekb.egorganic-chemistry.org An efficient, catalyst-free direct approach has also been reported for the synthesis of related polyfluoroalkyl-1,2,4-triazole-3-thiones, highlighting the potential for similar catalyst-free strategies in benzothiazole synthesis. researchgate.net These methods offer advantages such as simplified procedures, reduced environmental impact, and easier product purification.

Introduction of the Trifluoromethyl Group in Benzothiazole Synthesis

The trifluoromethyl (CF3) group is crucial for modulating the physicochemical and biological properties of the benzothiazole molecule. The introduction of this group can be achieved either by using precursors that already contain the CF3 group or by direct trifluoromethylation of the benzothiazole core. researchgate.net

Conventional strategies often rely on building blocks that already possess the trifluoromethyl group. illinois.edu However, more recent methods focus on the late-stage introduction of the CF3 moiety. illinois.edu Various reagents have been developed for direct trifluoromethylation, including hypervalent iodine reagents and CF3SO2Na. researchgate.net These methods can proceed through nucleophilic, electrophilic, or free radical pathways. illinois.edu For instance, a cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles using AgSCF3 has been described, which proceeds through a radical process. beilstein-journals.org

Electrophilic Trifluoromethylation Strategies

Direct electrophilic trifluoromethylation of the parent 1,3-benzothiazole molecule represents a potential, though synthetically challenging, route to introduce the trifluoromethyl (CF3) group. This strategy involves the reaction of the benzothiazole with a potent electrophilic "CF3+" source. Several powerful electrophilic trifluoromethylating reagents have been developed for such transformations. researchgate.netresearchgate.net

Commonly employed reagents for electrophilic trifluoromethylation include hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. researchgate.netnih.gov These reagents can transfer a CF3 group to electron-rich aromatic systems.

However, the direct trifluoromethylation of 1,3-benzothiazole is complicated by issues of regioselectivity. The benzothiazole ring system is electron-deficient, which deactivates the fused benzene ring towards electrophilic aromatic substitution. Furthermore, the existing heteroatoms and the fused ring structure exert complex directing effects. Studies on related structures, such as 2-(trifluoromethyl)-1,3-benzothiazole, have shown that electrophilic substitution reactions like nitration and bromination tend to occur at the 4, 6, or 7-positions, often yielding mixtures of products. osi.lv Given these challenges, achieving selective trifluoromethylation at the 5-position through this method is difficult, making it a less common approach for the specific synthesis of this compound.

Table 1: Examples of Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Specific Reagent Example | Reference |

|---|---|---|

| Hypervalent Iodine | Togni's Reagent II (3-Oxo-1-(trifluoromethyl)-1,3-dihydro-1λ³-benzo[d] osi.lvsynblock.comiodoxole) | nih.gov |

| Sulfonium Salts | Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) | researchgate.net |

Methods Utilizing Trifluoromethylating Reagents

A more regioselective and widely employed strategy for synthesizing this compound involves building the thiazole ring onto a benzene precursor that already contains the trifluoromethyl group at the desired position. This approach offers precise control over the final substitution pattern.

The key starting material for this method is 2-amino-4-(trifluoromethyl)benzenethiol , which is commercially available as its hydrochloride salt. nih.govsynblock.comsigmaaldrich.com This precursor contains the amino and thiol groups ortho to each other, perfectly positioned for cyclization to form the benzothiazole ring, with the trifluoromethyl group correctly placed to become the 5-position substituent.

The most common reaction is the condensation of this aminothiophenol with a one-carbon electrophile. For instance, reaction with formic acid or triethyl orthoformate closes the ring to yield the parent this compound. Using other electrophilic reagents allows for the simultaneous installation of a substituent at the 2-position of the benzothiazole ring.

Table 2: Synthesis of 5-(Trifluoromethyl)-1,3-benzothiazoles via Cyclocondensation

| Electrophilic Reagent | Resulting 2-Position Substituent | Reference |

|---|---|---|

| Formic Acid | -H | General Method |

| Acetic Anhydride | -CH₃ | osi.lv |

| Benzaldehyde | -Phenyl | nih.gov |

| Carbon Disulfide | -SH (Thiol) | General Method |

Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. Functionalization can be targeted at the reactive 2-position of the thiazole ring or at the remaining open positions on the phenyl moiety.

Functionalization at the 2-Position of the Benzothiazole Ring

The C-H bond at the 2-position of the benzothiazole ring is acidic and represents a prime site for functionalization. Various methods have been developed for the derivatization of this position.

One approach involves the conversion of the 2-H benzothiazole into a 2-thiazolyl-triphenylphosphonium salt . This intermediate can then react with a wide array of nucleophiles, including alcohols and amines, to yield 2-alkoxy and 2-amino derivatives, respectively. This method is noted for its mild conditions and tolerance of various functional groups on the benzothiazole core. researchgate.net

Alternatively, a halogen atom can be introduced at the 2-position, creating a versatile intermediate. For example, 2-chloro-5-(trifluoromethyl)-1,3-benzothiazole can undergo nucleophilic substitution with various nucleophiles to introduce diverse functionalities. Furthermore, 2-amino derivatives, synthesized either directly via cyclization (as in Table 2) or from a 2-halo precursor, serve as valuable handles for further modifications, such as amide or urea (B33335) formation. semanticscholar.org

Table 3: Representative Derivatizations at the 2-Position

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 5-(CF₃)-Benzothiazole | 1. PPh₃, CCl₄ 2. R-OH / R₂NH | 2-OR / 2-NR₂ Derivative | C-H Functionalization via Phosphonium Salt | researchgate.net |

| 2-Chloro-5-(CF₃)-Benzothiazole | R-SH, Base | 2-SR Derivative | Nucleophilic Substitution | General Method |

Substitutions on the Phenyl Ring Moiety

Adding substituents to the benzene portion of the this compound molecule is another key derivatization strategy. The outcome of these reactions is governed by the directing effects of the existing trifluoromethyl group and the fused thiazole ring.

Electrophilic Aromatic Substitution: The trifluoromethyl group is a powerful deactivating and meta-directing substituent. libretexts.org The fused thiazole ring is also generally considered to be deactivating towards electrophilic attack on the benzene ring. The combination of these effects makes electrophilic substitution challenging, requiring harsh conditions. Based on established electronic effects, substitution would be predicted to occur primarily at the 7-position (meta to the CF3 group). Studies on the nitration of the isomeric 2-(trifluoromethyl)-1,3-benzothiazole confirm that substitution occurs on the phenyl ring, predominantly at the 6-position. researchgate.netosi.lv By analogy, electrophilic substitution (e.g., nitration, halogenation) on the 5-CF3 isomer is expected to yield the 7-substituted product.

Nucleophilic Aromatic Substitution (SNAr): A more controlled method for functionalizing the phenyl ring involves nucleophilic aromatic substitution. This strategy requires a precursor that has both the trifluoromethyl group and a leaving group (typically a halogen) on the benzene ring. For example, a 7-halo-5-(trifluoromethyl)-1,3-benzothiazole could serve as a key intermediate. The electron-withdrawing nature of the CF3 group and the benzothiazole ring would activate the 7-position towards attack by nucleophiles (such as amines, alkoxides, or thiolates), enabling the displacement of the halide and the introduction of a new functional group. nih.gov The synthesis of such halogenated precursors is feasible from commercially available starting materials like 2-amino-3-bromo-4-(trifluoromethyl)benzenethiol. bldpharm.com

Table 4: Potential Substitutions on the Phenyl Ring

| Reaction Type | Reagent | Expected Major Product | Rationale | Reference |

|---|---|---|---|---|

| Electrophilic Nitration | HNO₃, H₂SO₄ | 7-Nitro-5-(CF₃)-benzothiazole | Meta-directing effect of CF₃ group | osi.lvlibretexts.org |

| Electrophilic Bromination | Br₂, FeBr₃ | 7-Bromo-5-(CF₃)-benzothiazole | Meta-directing effect of CF₃ group | osi.lvlibretexts.org |

| Nucleophilic Substitution | R₂NH (on 7-halo precursor) | 7-NR₂-5-(CF₃)-benzothiazole | SNAr activated by CF₃ group | nih.gov |

Chemical Reactivity and Advanced Transformations of 5 Trifluoromethyl 1,3 Benzothiazole

Electrophilic Aromatic Substitution Reactions of the Benzothiazole (B30560) Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of 5-(trifluoromethyl)-1,3-benzothiazole, the reaction's feasibility and regioselectivity are governed by the interplay of the electron-withdrawing trifluoromethyl group and the inherent electronic characteristics of the benzothiazole ring system. The CF₃ group is a strong deactivating group due to its inductive effect, which lowers the electron density of the benzene (B151609) ring, making EAS reactions more challenging compared to unsubstituted benzene. libretexts.org

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (NO₂) group onto the aromatic ring. For this compound, the trifluoromethyl group at the C-5 position deactivates the ring, particularly the adjacent C-4 and C-6 positions. The fused thiazole (B1198619) moiety also acts as a deactivating group. Consequently, electrophilic attack is directed to the least deactivated positions. The expected major products of mononitration would be substitution at the C-7 or C-4 positions, with the C-7 position often being favored in related substituted benzothiazoles to avoid steric hindrance from the fused ring. The powerful deactivation by the CF₃ group means that forcing reaction conditions may be required to achieve nitration. nih.gov

Halogenation, such as bromination, follows similar principles of regioselectivity as nitration. nih.govmdpi.comresearchgate.net The introduction of a bromine atom onto the benzene portion of the molecule is subject to the same directing effects. The strong deactivation imparted by the C-5 trifluoromethyl group makes the reaction difficult. The substitution is anticipated to occur preferentially at the C-7 or C-4 position of the benzothiazole core. The choice of brominating agent (e.g., Br₂ with a Lewis acid, or N-bromosuccinimide) and reaction conditions can be optimized to favor monosubstitution, although the deactivating nature of the substrate may necessitate more reactive reagents or higher temperatures.

Nucleophilic Transformations at the Benzothiazole Ring System

Direct nucleophilic aromatic substitution (SₙAr) on the benzene ring of this compound is generally not feasible as it lacks a suitable leaving group. SₙAr reactions typically require both a strong electron-withdrawing group to activate the ring and a good leaving group (like a halide) ortho or para to it. nih.govsemanticscholar.org Therefore, a halogenated derivative, such as 6-chloro-5-(trifluoromethyl)-1,3-benzothiazole, would be significantly more susceptible to nucleophilic attack at the C-6 position. The trifluoromethyl group at C-5 would activate the C-6 position for substitution by stabilizing the negative charge in the Meisenheimer intermediate. nih.govresearchgate.net

Nucleophilic attack can also be directed at the C-2 position of the thiazole ring, especially after N-alkylation, which makes the C-2 proton acidic and allows for deprotonation and subsequent reaction with electrophiles, or for ring-opening transformations.

Transition Metal-Catalyzed Reactions and Mechanistic Insights

Transition metal catalysis offers powerful methods for forming new bonds and constructing complex molecular architectures from heterocyclic precursors. doi.orgeurekaselect.com Nickel, in particular, has been shown to catalyze unique transformations involving the cleavage of C–S bonds in thiazole systems. rsc.org

While specific studies on this compound are not prevalent, research on the isomeric 2-(trifluoromethyl)-1,3-benzothiazole provides significant mechanistic insight. d-nb.inforesearchgate.net In these reactions, a Nickel(0) catalyst facilitates the oxidative addition into the C(2)–S bond of the thiazole ring. This is followed by the coordination and migratory insertion of an alkyne, leading to the formation of a seven-membered thianickelacycle intermediate. This intermediate can then undergo further transformations. Such a reaction pathway demonstrates the utility of the benzothiazole core as a synthon in cycloaddition-type reactions. Applying this methodology to the 5-trifluoromethyl isomer would likely involve cleavage of one of the C–S bonds within the thiazole ring, though the electronic effects of the CF₃ group on the benzene ring might influence catalyst activity and reaction outcomes.

The this compound scaffold is a valuable building block for synthesizing more complex, fused heterocyclic systems. scilit.com Following initial functionalization, such as through the electrophilic substitution reactions described above, the newly introduced groups can be used as handles for subsequent cyclization reactions. For example, a nitro group introduced at the C-4 position could be reduced to an amino group. This amino-functionalized benzothiazole could then serve as a precursor for condensation reactions with diketones or other bifunctional reagents to construct novel polycyclic heteroaromatic systems, a common strategy in medicinal and materials chemistry.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 5-(trifluoromethyl)-1,3-benzothiazole in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecule's atomic arrangement and connectivity.

The ¹H NMR spectrum of this compound displays characteristic signals for the protons on the benzothiazole (B30560) ring system. The proton at the C-2 position of the thiazole (B1198619) ring typically appears as a sharp singlet in the downfield region, often above 9.0 ppm, due to the deshielding effects of the adjacent sulfur and nitrogen atoms.

The aromatic region of the spectrum reveals the substitution pattern on the benzene (B151609) ring. The H-4 proton is expected to appear as a singlet or a narrow doublet around 8.5 ppm. The H-7 proton, being adjacent to the thiazole fusion, typically resonates as a doublet around 8.3 ppm. The H-6 proton, situated between the trifluoromethyl group and another proton, would likely appear as a doublet of doublets around 7.8 ppm. The specific chemical shifts and coupling constants (J-values) are critical for confirming the precise positions of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | >9.0 | Singlet (s) |

| H-4 | ~8.5 | Singlet (s) or Doublet (d) |

| H-7 | ~8.3 | Doublet (d) |

Note: These are predicted values; actual experimental values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. The C-2 carbon, part of the C=N-S system, is typically observed in the 150-160 ppm range. The carbons of the benzene ring show distinct signals influenced by the electron-withdrawing trifluoromethyl group. The carbon atom directly attached to the CF₃ group (C-5) would be observed as a quartet due to C-F coupling, a characteristic feature confirming the group's location. The trifluoromethyl carbon itself resonates around 123 ppm, also as a quartet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons and the fused carbons (C-3a and C-7a) appear in the typical aromatic region of 120-155 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | 150-160 | Singlet |

| C-3a | 150-155 | Singlet |

| C-4 | ~122 | Doublet |

| C-5 | ~128 | Quartet (q) |

| C-6 | ~125 | Doublet |

| C-7 | ~124 | Singlet |

| C-7a | 130-135 | Singlet |

Note: These are predicted values; actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive and specific technique for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a sharp singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this singlet, typically observed around -60 to -65 ppm (relative to CFCl₃), is characteristic of a trifluoromethyl group attached to an aromatic ring. rsc.org The absence of coupling in the proton-decoupled ¹⁹F spectrum confirms that there are no adjacent protons, which is consistent with the structure.

Two-dimensional (2D) NMR experiments are invaluable for establishing the definitive connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would show a cross-peak connecting the ¹H signal of H-2 to the ¹³C signal of C-2, H-4 to C-4, H-6 to C-6, and H-7 to C-7, thus confirming their direct attachments.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by several key absorptions.

C-F Stretching: Strong and characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1350-1100 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands in the 1610-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene and thiazole rings.

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond in the thiazole ring typically appears around 1630-1580 cm⁻¹.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the fingerprint region (below 900 cm⁻¹), and their specific pattern can provide additional confirmation of the substitution pattern.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| C=N Stretch | 1630-1580 | Medium |

| Aromatic C=C Stretch | 1610-1450 | Medium-Strong |

| C-F Stretch (CF₃) | 1350-1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₄F₃NS), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass (203.0044).

Electron impact (EI) ionization often leads to characteristic fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for trifluoromethyl-substituted aromatic heterocycles include the loss of the trifluoromethyl radical (∙CF₃), leading to a significant fragment ion at [M-69]⁺. fluorine1.ru Other potential fragmentations could involve the cleavage of the thiazole ring, leading to the loss of HCN or other small neutral molecules, helping to piece together the molecular structure. The analysis of these fragmentation patterns is crucial for confirming the identity of the compound. chemguide.co.uk

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases indicates that the specific crystal structure of this compound has not been deposited or is not publicly available at this time. Therefore, detailed experimental data on its solid-state structure cannot be presented.

However, were the data available, it would typically be summarized in a standardized format as shown in the table below. This table outlines the essential crystallographic parameters that are determined from a single-crystal X-ray diffraction experiment.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₄F₃NS |

| Formula Weight | 203.19 |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z (Molecules per unit cell) | Not Available |

| Calculated Density (g/cm³) | Not Available |

| Absorption Coefficient (mm⁻¹) | Not Available |

| F(000) | Not Available |

| Temperature (K) | Not Available |

| Wavelength (Å) | Not Available |

| Reflections Collected | Not Available |

| Independent Reflections | Not Available |

| Final R indices [I > 2σ(I)] | Not Available |

| R indices (all data) | Not Available |

In a typical analysis, the data would reveal the planarity of the fused benzothiazole ring system. The trifluoromethyl group's C-F bond lengths and F-C-F bond angles would be precisely determined, and its rotational orientation relative to the benzothiazole ring would be established. Furthermore, the analysis would identify any significant intermolecular interactions, such as π-π stacking between the aromatic rings or weaker hydrogen bonds and dipole-dipole interactions, which dictate the packing motif in the solid state. While no specific data is available for this compound, the study of related fluorinated benzothiazole structures via X-ray crystallography consistently provides such critical structural insights.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometry of molecules. scirp.orgproteobiojournal.com By employing functionals such as Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets like 6-31+G(d,p) or LanL2DZ, researchers can accurately predict the most stable three-dimensional conformation of a molecule, a process known as geometry optimization. scirp.orgproteobiojournal.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. ugm.ac.id

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap indicates that a molecule is more reactive and less stable. scirp.org For benzothiazole (B30560) derivatives, DFT calculations are used to compute the energies of the HOMO and LUMO. nbu.edu.sa The distribution of these orbitals across the molecule reveals likely sites for electrophilic and nucleophilic attack. In molecules designed as donor-acceptor systems, the HOMO is often localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting part, facilitating intramolecular charge transfer (ICT).

The table below illustrates typical quantum chemical parameters derived from DFT calculations for benzothiazole derivatives.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. scirp.org |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. scirp.org |

| Chemical Softness | S | 1 / η | Reciprocal of hardness; indicates higher reactivity. scirp.org |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. scirp.org |

| Electrophilicity Index | ω | μ2 / 2η (where μ = -χ) | Measures the propensity to accept electrons. scirp.org |

Prediction of Molecular Reactivity and Stability

The electronic parameters calculated from DFT, such as the HOMO-LUMO gap, chemical hardness (η), softness (s), and the electrophilicity index (ω), serve as powerful descriptors for predicting the reactivity and stability of molecules. scirp.orgscirp.org Chemical hardness and softness are measures of a molecule's resistance to deformation of its electron cloud; hard molecules have a large energy gap, while soft molecules have a small gap and are more reactive. scirp.org

The electrophilicity index quantifies the ability of a molecule to act as an electrophile. scirp.org For 5-(Trifluoromethyl)-1,3-benzothiazole, the strongly electron-withdrawing nature of the -CF₃ group is expected to lower the LUMO energy, potentially making the molecule a better electron acceptor and thus more electrophilic. This enhanced electrophilicity can be crucial for its mechanism of action if it targets electron-rich biological nucleophiles. DFT studies on various benzothiazole derivatives have confirmed that substitutions significantly alter these reactivity indices, allowing for the rational design of compounds with tailored reactivity profiles. scirp.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (a small molecule) when bound to a specific region of a receptor, which is typically a protein or enzyme. rjptonline.orgnih.gov This method is fundamental in structure-based drug design for predicting the binding affinity and interaction patterns between a drug candidate and its biological target. biointerfaceresearch.com

For derivatives of this compound, docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with amino acid residues in the active site of a target protein. rjptonline.orgnih.gov The results are often expressed as a docking score, which estimates the binding free energy; a lower score generally indicates a more favorable binding interaction. nih.gov Studies on benzothiazole-based compounds have utilized molecular docking to explore their potential as inhibitors for various targets, including protein kinases like p56lck, which are implicated in cancer. biointerfaceresearch.com These simulations provide a static snapshot of the most probable binding mode, guiding further optimization of the ligand's structure to enhance potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static view of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability and conformational changes of a ligand-receptor complex in a simulated physiological environment. nih.gov

Starting from the docked pose, an MD simulation is run for a specific duration (e.g., 100 nanoseconds) to evaluate the stability of the complex. nih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the average deviation of atomic positions from a reference structure. A stable RMSD value over time suggests that the complex has reached equilibrium and remains stable. nih.gov Another parameter, the Root Mean Square Fluctuation (RMSF), identifies the flexibility of different parts of the protein and ligand. MD simulations are crucial for validating docking results and ensuring that the predicted binding mode is maintained in a dynamic system, thereby providing a more accurate assessment of a compound's potential as a therapeutic agent. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com QSAR models are built by correlating calculated molecular descriptors (physicochemical properties such as electronic, steric, and hydrophobic features) with experimentally measured biological activity. mdpi.comchula.ac.th

For a series of benzothiazole derivatives, a QSAR study can identify which structural features are most important for a specific biological effect, such as anticancer activity. chula.ac.th For example, a group-based QSAR (G-QSAR) analysis performed on benzothiazole derivatives revealed that the presence of hydrophobic groups at certain positions could potentiate anticancer activity. chula.ac.th These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with traditional drug discovery. nih.govchula.ac.th

Structure Activity Relationships Sar and Derivative Design in Pre Clinical Research

Influence of the Trifluoromethyl Group on Biological Activity and Molecular Interactions

One of the most significant effects of the trifluoromethyl group is its ability to increase lipophilicity, a key factor in determining a molecule's ability to cross biological membranes and interact with target proteins. mdpi.comwechemglobal.com The -CF₃ group is considerably more lipophilic than a hydrogen atom and is often used to enhance a compound's penetration into cells and tissues, including the brain. mdpi.com This increased lipophilicity can lead to improved binding affinity for the biological target. wechemglobal.comnih.gov Structure-activity relationship studies on various benzothiazole (B30560) derivatives have demonstrated a strong correlation between lipophilicity and binding affinity; as lipophilicity increases, the affinity for targets such as amyloid-β fibrils often improves. nih.govjohnshopkins.edu However, this must be carefully balanced, as excessively high lipophilicity can also lead to increased nonspecific binding, reducing the selectivity of the compound. nih.gov The introduction of a trifluoromethyl group is therefore a strategic choice to modulate a compound's lipophilicity to an optimal range, thereby enhancing its interaction with the intended biological target while minimizing off-target effects. mdpi.com

| Substituent | Hansch Lipophilicity Parameter (π) | van der Waals Volume (ų) | Electronic Effect |

|---|---|---|---|

| -H (Hydrogen) | 0.00 | 1.0 | Neutral |

| -CH₃ (Methyl) | 0.56 | 21.9 | Weakly Electron-Donating |

| -Cl (Chloro) | 0.71 | 19.9 | Electron-Withdrawing |

| -CF₃ (Trifluoromethyl) | 0.88 | 42.6 | Strongly Electron-Withdrawing |

Substituent Effects on the Benzothiazole Ring System

The benzothiazole nucleus is a versatile scaffold with multiple active sites available for substitution, including positions 2, 4, 5, 6, and 7. pharmacyjournal.in The nature, size, and position of substituents on this ring system profoundly influence the resulting compound's biological activity. nih.govmdpi.com

The specific placement of a substituent on the benzothiazole core is a critical determinant of its pharmacological effect. Research has shown that even minor changes in substituent position can lead to significant variations in biological activity. For instance, studies comparing different halogen substitutions have revealed that placing a chlorine atom at the 6th position of the benzothiazole ring results in a notable increase in bioactivity compared to a fluorine substitution at the 5th position. nih.gov Similarly, the presence of a nitro or cyano group at the C-6 position has been found to increase the antiproliferative activity of certain 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazole derivatives. nih.gov The 5-position is also a key site for modulation; replacing hydrogen, chlorine, or fluorine at this position has been shown to increase the potency of some benzothiazole compounds. pharmacyjournal.in This highlights the importance of positional isomerism in fine-tuning the interaction between the benzothiazole derivative and its biological target.

| Position | Substituent Example | Observed Effect on Activity | Reference |

|---|---|---|---|

| 5 | -F, -Cl | Increased potency in some series. pharmacyjournal.in | pharmacyjournal.in |

| 6 | -Cl | Higher bioactivity compared to -F at position 5. nih.gov | nih.gov |

| 6 | -NO₂, -CN | Increased antiproliferative activity. nih.gov | nih.gov |

| 6 | -OH, -OCH₃, -CH₃ | Boosts compound potency in certain derivatives. pharmacyjournal.in | pharmacyjournal.in |

| 4 | -OCH₃ | Increased antibacterial activity in 2-mercaptobenzothiazoles. pharmacyjournal.in | pharmacyjournal.in |

A wide array of functional groups has been appended to the benzothiazole core to explore their impact on biological activity. The introduction of hydrophobic moieties is often conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in At the 2-position, the attachment of groups like thiol, amino, or a phenyl ring often enhances biological effects. pharmacyjournal.in For example, 2-substituted benzothiazoles containing phenyl or substituted phenyl groups have demonstrated anticancer, anti-inflammatory, and anticonvulsant properties. pharmacyjournal.in The presence of electron-withdrawing groups such as chloro (-Cl), methoxy (B1213986) (-OCH₃), and nitro (-NO₂) at positions 4 or 5 has been shown to significantly increase the anti-inflammatory activity of 2-aminobenzothiazole (B30445) derivatives. rsc.org This systematic exploration of different functional groups allows for the development of derivatives with tailored activities for specific therapeutic applications. pharmacyjournal.innih.gov

Hybrid and Conjugated Benzothiazole Derivatives

A modern strategy in drug design is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores to generate a single chemical entity with potentially enhanced efficacy or a multi-target profile. rsc.org This approach aims to improve binding affinity, overcome drug resistance, and reduce toxicity. rsc.org

The benzothiazole scaffold has been successfully integrated into a variety of multi-heterocyclic constructs. researchgate.net Researchers have designed and synthesized numerous hybrid molecules by conjugating the benzothiazole ring with other heterocyclic systems known for their biological activities. For example, benzothiazole has been linked to:

Thiazolidine-2,4-dione: This combination has yielded potent inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov

1,2,3-Triazole: Benzothiazole-triazole hybrids have been developed as potent EGFR inhibitors with significant cytotoxicity against cancer cells. rsc.org

1,3,4-Oxadiazole: These hybrid heterocycles are explored for their potential as antimicrobial agents. researchgate.net

Carboxamide: Benzothiazole–carboxamide hybrids have been synthesized and evaluated as anticancer agents targeting EGFR signaling pathways. japsonline.com

Pyranopyrazole: The fusion of benzothiazole with a pyranopyrazole moiety has produced compounds with notable antibacterial activity. bohrium.com

These multi-heterocyclic designs leverage the therapeutic properties of each constituent ring system to create novel compounds with improved pharmacological profiles. rsc.orgnih.gov

| Conjugated Heterocycle | Example Biological Target/Activity | Reference |

|---|---|---|

| Thiazolidine-2,4-dione | VEGFR-2 Inhibition (Anticancer) | nih.gov |

| 1,2,3-Triazole | EGFR Inhibition (Anticancer) | rsc.org |

| 1,3,4-Thiadiazole | Antitumor Activity | nih.gov |

| Cyanothiouracil | Antitumor Activity | nih.gov |

| Carboxamide | EGFR Inhibition (Anticancer) | japsonline.com |

| Hydrazone | MAO-B Inhibition | mdpi.com |

| β-Lactam | Antimicrobial, Antimalarial | nih.gov |

Pre Clinical Biological Activity and Molecular Mechanisms of Action

Anticancer Activity and Molecular Targets

The trifluoromethyl-benzothiazole core is a prominent feature in a variety of compounds demonstrating significant anticancer potential. These agents act through diverse mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and interference with specific molecular pathways essential for tumor survival and progression.

Derivatives featuring the trifluoromethyl-benzothiazole structure have shown potent antiproliferative activity against a range of human cancer cell lines.

Paraganglioma and Pancreatic Cancer: A series of phenylacetamide derivatives incorporating a benzothiazole (B30560) nucleus was synthesized and evaluated for antiproliferative effects in paraganglioma and pancreatic cancer cell lines. nih.govmdpi.com These compounds led to a significant reduction in cell viability at low micromolar concentrations. nih.govmdpi.com Specifically, derivatives with electron-withdrawing groups like trifluoromethyl (compounds 4o and 4p) were tested, and the broader class of halogenated derivatives showed improved antiproliferative activity compared to the lead compound. semanticscholar.org Another study detailed a quinobenzothiazinium derivative containing a trifluoromethyl group, which demonstrated strong antiproliferative potency against several pancreatic cancer cell lines, including Panc-1, AsPC-1, and BxPC-3, with IC50 values in the nanomolar range. semanticscholar.org

Lung Cancer: Certain benzothiazole derivatives have been assessed for their activity against lung carcinoma. For instance, 7-Chloro-3-phenyl-5-(trifluoromethyl) semanticscholar.orgnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, a complex derivative, was notably active against non-small cell lung cancer cell lines HOP-92 and NCI-H522. nih.govmdpi.com Other research has also identified benzothiazole derivatives with significant cytotoxic activity against the A549 lung cancer cell line. nih.govresearchgate.net While not all tested compounds were trifluoromethyl derivatives, the benzothiazole scaffold is central to their activity. nih.govresearchgate.net

The table below summarizes the in vitro anticancer activity of selected trifluoromethyl-benzothiazole derivatives and related structures against various cancer cell lines.

| Compound Name/Reference | Cancer Cell Line | Activity Measurement | Value |

| 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govsemanticscholar.orgbenzothiazinium chloride semanticscholar.org | BxPC-3 (Pancreatic) | IC50 | 0.051 µM |

| 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govsemanticscholar.orgbenzothiazinium chloride semanticscholar.org | Panc-1 (Pancreatic) | IC50 | 0.066 µM |

| 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govsemanticscholar.orgbenzothiazinium chloride semanticscholar.org | AsPC-1 (Pancreatic) | IC50 | 0.046 µM |

| 3,5-bis-Trifluoromethylphenylurea derivative 8 nih.gov | ACHN (Renal) | GI50 | 0.542 µM |

| 3,5-bis-Trifluoromethylphenylurea derivative 8 nih.gov | A-498 (Renal) | GI50 | 1.02 µM |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) semanticscholar.orgnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) nih.govmdpi.com | NCI-H522 (Lung) | % Growth | -67.57 |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) semanticscholar.orgnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) nih.govmdpi.com | UO-31 (Renal) | % Growth | -82.97 |

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition. A negative % Growth value indicates cell killing.

A primary mechanism through which trifluoromethyl-benzothiazole derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is crucial for eliminating malignant cells.

Studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. For example, a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was found to induce apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS), which leads to the loss of mitochondrial transmembrane potential and subsequent activation of the caspase cascade. Another derivative, PB11, induces apoptosis in glioblastoma and cervix cancer cells by suppressing the PI3K/AKT signaling pathway, which results in the upregulation of caspase-3 and cytochrome-c.

Furthermore, research on related thiazole (B1198619) derivatives containing a trifluoromethyl-benzyl group demonstrated apoptosis induction in human leukemia cells. These compounds were shown to cause the cleavage of PARP1 and caspase-3, increase levels of the pro-apoptotic protein Bim and the nuclease EndoG, and decrease the level of the anti-apoptotic protein Bcl-2. This indicates a multi-faceted approach to initiating cell death in cancerous cells.

The anticancer activity of trifluoromethyl-benzothiazole derivatives is often linked to their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation.

One of the key pathways targeted is the PI3K/AKT signaling cascade, which is frequently overactive in many cancers. By down-regulating the activity of the enzymes Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT), these compounds can effectively halt cancer cell growth and induce apoptosis.

Another important target is the family of cytochrome P450 enzymes, particularly CYP1A1. The induction of CYP1A1 is a crucial event for the antitumor specificity of some 2-(4-aminophenyl)benzothiazoles. This enzyme can metabolize the benzothiazole compounds into cytotoxic agents that selectively kill cancer cells.

Additionally, computational and in-silico studies have predicted that benzothiazole derivatives may inhibit other key cancer-related targets. These include the transcription factor FOXM1, which is involved in cell proliferation and tumorigenesis, as well as enzymes like Aldose reductase and Cathepsin D.

Enzyme Inhibition Studies (beyond anticancer/antimicrobial)

The 5-(trifluoromethyl)benzothiazole scaffold is a key component in a novel class of potent tyrosinase inhibitors. nih.gov Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanogenesis, the process of melanin (B1238610) synthesis. nih.govmdpi.com Overactivity of this enzyme can lead to hyperpigmentation disorders. mdpi.com

A series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles were synthesized and evaluated for their inhibitory effects on mushroom and murine tyrosinase. nih.gov One derivative, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b), demonstrated exceptionally high inhibitory activity against mushroom tyrosinase with an IC₅₀ value of 0.2 ± 0.01 μM, a potency approximately 55 times greater than the standard inhibitor, kojic acid. nih.gov Kinetic analysis revealed that this compound acts as a competitive inhibitor for both the monophenolase and diphenolase functions of the enzyme. nih.gov

In cellular assays using B16F10 murine melanoma cells, these compounds effectively inhibited intracellular melanin production and its release into the medium to a greater extent than kojic acid. nih.gov This anti-melanogenic effect was attributed to the direct inhibition of cellular tyrosinase. nih.gov Further investigation showed that the mechanism also involves the inhibition of tyrosinase glycosylation and the suppression of genes associated with melanogenesis. nih.gov These findings highlight the potential of 5-(trifluoromethyl)benzothiazole derivatives as lead compounds for developing agents to treat hyperpigmentation. nih.govnih.gov

Table 2: Tyrosinase Inhibitory Activity of 5-(Trifluoromethyl)benzothiazole Derivatives

| Compound | Description | Mushroom Tyrosinase Inhibition (IC₅₀) | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 1b | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 µM | Competitive | nih.gov |

| Kojic Acid | Standard Inhibitor | ~11 µM | Competitive | nih.gov |

The benzothiazole framework, particularly with trifluoromethyl substitutions, has been investigated for the development of dual inhibitors targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). researchgate.netuni.lu Both enzymes are involved in regulating pain and inflammation through independent pathways, making their simultaneous inhibition a novel therapeutic strategy. nih.govnih.gov FAAH is a membrane protein that degrades endocannabinoids, while sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. researchgate.netnih.gov

Structure-activity relationship (SAR) studies on benzothiazole-phenyl-based analogs have been conducted to optimize their dual inhibitory potency. uni.lu These studies revealed that the inclusion of trifluoromethyl groups on the aromatic rings is well-tolerated by both sEH and FAAH enzymes, particularly when placed at the ortho and para positions. uni.lu While the initial goal of adding the trifluoromethyl group was to improve metabolic stability, this was not observed in liver microsome assays. uni.lu Nonetheless, its compatibility with the enzyme active sites makes it a useful moiety in the design of these dual inhibitors. The development of potent, non-urea-based sEH inhibitors has also informed the design of these dual-target ligands. researchgate.net The strategic design of these multi-target molecules represents a significant effort in medicinal chemistry to address complex conditions like chronic pain. uni.lunih.gov

Table 3: Enzyme Inhibition Profile of Benzothiazole-Related Dual Inhibitors

| Compound Type | Target Enzymes | Key Structural Features | Potency Insights | Reference |

|---|---|---|---|---|

| Benzothiazole-phenyl analogs | sEH and FAAH | Trifluoromethyl groups on aromatic rings | CF₃ groups are well-tolerated at ortho and para positions by both enzymes. | uni.lu |

| Quinolinyl-based analogs | sEH and FAAH | Compared to benzothiazole ring (SP 4-5) | Benzothiazole ring shows comparable inhibition potency in the low nanomolar range for human FAAH and sEH. | nih.gov |

Antioxidant Activity and Radical Scavenging Potential

Derivatives of 5-(trifluoromethyl)benzothiazole have been shown to possess significant antioxidant and radical scavenging properties. nih.gov Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in various skin conditions and diseases. nih.govmdpi.com Antioxidants can mitigate this damage by neutralizing free radicals. mdpi.comderpharmachemica.com

The antioxidant potential of 2-aryl-5-(trifluoromethyl)benzothiazole derivatives has been systematically evaluated using several in vitro assays. nih.gov One compound, which features a catechol group (compound 1c), exhibited potent scavenging activity against ROS, 2,2-diphenyl-1-picrylhydrazyl (DPPH), and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov Another potent tyrosinase inhibitor from the same series (compound 1b) also displayed strong scavenging capabilities against ROS and ABTS radicals. nih.gov

The antioxidant activity of benzothiazole derivatives is often linked to the number and position of hydroxyl groups on the phenyl substituent, a common feature in phenolic antioxidants. bas.bg The introduction of the lipophilic benzothiazole group can enhance the stability and modify the antioxidant activity of phenolic compounds. bas.bg The demonstrated dual functionality of certain 5-(trifluoromethyl)benzothiazole derivatives, acting as both tyrosinase inhibitors and potent antioxidants, makes them promising candidates for applications in dermatology and cosmetology. nih.gov

Table 4: Radical Scavenging Activity of Selected 5-(Trifluoromethyl)benzothiazole Derivatives

| Compound | Assay | Observed Activity | Reference |

|---|---|---|---|

| Compound 1c (catechol derivative) | ROS Scavenging | Potent | nih.gov |

| DPPH Scavenging | Potent | nih.gov | |

| ABTS Scavenging | Potent | nih.gov | |

| Compound 1b (resorcinol derivative) | ROS Scavenging | Strong | nih.gov |

| ABTS Scavenging | Strong | nih.gov |

Potential Applications in Material Science and Agrochemicals

Role of Trifluoromethylated Benzothiazoles in Advanced Materials

The introduction of a trifluoromethyl (-CF3) group into the benzothiazole (B30560) structure is a key strategy in the design of advanced materials. This group is known to enhance several properties of the parent molecule due to its high electronegativity and steric bulk. In the context of material science, trifluoromethylated benzothiazoles are investigated for their potential to create materials with tailored electronic, optical, and physical characteristics.

Research into trifluoromethylated heterocyclic compounds, including benzothiazoles, highlights their role as important scaffolds in the development of new technologies. nih.govrsc.org The unique combination of the benzothiazole core and the trifluoromethyl substituent allows for fine-tuning of molecular properties, paving the way for their use in specialized applications requiring high performance and stability.

Applications as Fluorescent Materials and Devices

Benzothiazole and its derivatives are well-regarded for their excellent optical properties, making them a cornerstone in the development of fluorescent materials. stemmpress.com Their rigid, planar structure and extensive π-electron conjugated system contribute to strong fluorescence, often characterized by high quantum yields and significant Stokes shifts. researchgate.net The incorporation of a trifluoromethyl group can further modulate these fluorescent properties.

Trifluoromethylated benzothiazoles are explored as key components in a variety of fluorescent applications:

Fluorescent Probes and Sensors: These compounds form the basis for highly sensitive and selective fluorescent probes. By attaching specific recognition moieties to the benzothiazole core, scientists can design sensors that detect the presence of various analytes, including metal ions and biomolecules, through changes in their fluorescence emission. researchgate.netresearchgate.net The interaction between the probe and the analyte triggers a change in the electronic structure of the fluorophore, leading to a detectable optical signal. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of benzothiazole derivatives makes them promising candidates for use as emitters in OLEDs. The ability to tune the emission color by modifying the chemical structure, including the addition of substituents like the trifluoromethyl group, is a significant advantage in creating full-color displays and lighting solutions.

Bio-imaging: The strong fluorescence and biocompatibility of certain benzothiazole derivatives allow for their use as imaging agents in biological systems. nih.gov They can be used to label and visualize specific cellular components or processes, providing valuable insights in biomedical research. researchgate.netnih.gov

The table below summarizes some key characteristics of benzothiazole derivatives in fluorescent applications.

| Property | Description | Relevance to Fluorescent Applications |

| Rigid Planar Structure | The fused ring system of benzothiazole provides a rigid molecular framework. | Minimizes non-radiative decay processes, leading to higher fluorescence quantum yields. |

| π-Electron Conjugation | The delocalized π-electron system extends across the molecule. | Enables strong absorption of light and efficient fluorescence emission. |

| High Quantum Yields | A high ratio of emitted photons to absorbed photons. | Results in bright and easily detectable fluorescence signals. researchgate.net |

| Large Stokes Shifts | A significant difference between the maximum absorption and emission wavelengths. | Reduces self-absorption and improves the signal-to-noise ratio in detection. researchgate.net |

| Structural Modifiability | The benzothiazole core can be easily functionalized at various positions. | Allows for the fine-tuning of photophysical properties and the attachment of recognition units for specific sensing applications. mdpi.com |

Exploration in Agrochemical Formulations

The benzothiazole scaffold is a recognized pharmacophore in the agrochemical industry, forming the structural basis for a range of fungicides, herbicides, and insecticides. nih.govresearchgate.net The introduction of fluorine atoms, particularly as a trifluoromethyl group, has been a highly successful strategy for enhancing the efficacy and modifying the spectrum of activity of these compounds. researchgate.net

The trifluoromethyl group can improve the biological activity of agrochemicals through several mechanisms:

Increased Lipophilicity: This property can enhance the penetration of the compound through the waxy cuticles of plants or the exoskeletons of insects, leading to improved uptake and efficacy. ontosight.ai

Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, which can increase the persistence and bioavailability of the active ingredient in the target organism.

Receptor Binding: The electronic effects of the -CF3 group can alter the way the molecule binds to its target site (e.g., an enzyme or receptor), potentially leading to stronger inhibition and greater biological effect.

Research has specifically pointed to the importance of the trifluoromethyl group in the development of new insecticides. nih.govresearchgate.net Furthermore, patents have been filed for benzothiazole derivatives, including those with fluorine-containing substituents, for use as agricultural and horticultural fungicides, demonstrating the commercial interest in this class of compounds. google.com The continuous need for new agrochemicals to combat resistance and meet regulatory demands ensures that trifluoromethylated benzothiazoles will remain an active area of research and development. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The synthesis of 5-(Trifluoromethyl)-1,3-benzothiazole and its derivatives is an area ripe for innovation. While traditional methods often involve the condensation of 2-aminothiophenols with appropriate reagents, future research is expected to focus on developing more efficient, scalable, and versatile synthetic strategies. ontosight.ai

Key areas for development include:

Catalytic C-H Functionalization: Direct C-H trifluoromethylation or thiazole (B1198619) ring formation on pre-existing aromatic systems represents a highly atom-economical approach. Research into transition-metal catalysis (e.g., using palladium, copper, or iron) could provide novel pathways that avoid harsh reaction conditions and the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved safety, scalability, and reaction control. Developing flow-based methods for the synthesis of this compound would be a significant step towards industrial-scale production for pharmaceutical or agrochemical applications.

Photoredox Catalysis: Visible-light-mediated reactions offer a green and efficient alternative to traditional methods. Exploring photoredox-catalyzed pathways for the key bond-forming steps in the synthesis of the benzothiazole (B30560) ring or for the introduction of the trifluoromethyl group could lead to milder and more selective transformations.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Functionalization | High atom economy, reduced waste, use of simpler starting materials. | Catalyst development, regioselectivity control, substrate scope expansion. |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. | Reactor design, optimization of reaction conditions (temperature, pressure, flow rate). |

| Photoredox Catalysis | Mild reaction conditions, use of sustainable energy source (light), high selectivity. | Photosensitizer design, exploration of novel reaction mechanisms. |

Deepening Mechanistic Understanding of Biological Interactions

While various benzothiazole derivatives have demonstrated a wide range of biological activities, a detailed mechanistic understanding of how the 5-(trifluoromethyl) substituent influences these interactions is often lacking. mdpi.commdpi.com Future research must move beyond preliminary screening to elucidate the precise molecular mechanisms of action.

Promising research avenues include:

Target Identification and Validation: For derivatives showing potent biological activity, identifying the specific protein or nucleic acid target is crucial. Techniques such as chemical proteomics, affinity chromatography, and genetic screening can be employed to pinpoint molecular targets.

Structural Biology: Obtaining co-crystal structures of this compound derivatives bound to their biological targets through X-ray crystallography or cryo-electron microscopy would provide invaluable insights into the specific binding modes. nih.gov This structural information is essential for understanding structure-activity relationships (SAR) and for guiding the rational design of more potent and selective analogs. nih.gov

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and fluorescence polarization can be used to quantify the binding affinity and kinetics of the compound with its target, providing a deeper understanding of the interaction thermodynamics. nih.govnih.gov These studies can clarify the roles of hydrophobic interactions, hydrogen bonding, and the influence of the trifluoromethyl group on binding. mdpi.comnih.gov

Exploration of New Biological Targets and Therapeutic Areas

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. mdpi.commdpi.comnih.gov The unique properties conferred by the trifluoromethyl group suggest that this compound derivatives could be effective against a new range of biological targets.

Future exploratory efforts should focus on:

Targeting Protein-Protein Interactions (PPIs): Many disease pathways are driven by aberrant PPIs, which have historically been challenging to target with small molecules. The rigid, aromatic nature of the benzothiazole core could serve as a scaffold for designing effective PPI inhibitors.

Neurodegenerative Diseases: Given that some benzothiazole compounds exhibit neuroprotective effects, exploring the potential of this compound derivatives in models of Alzheimer's, Parkinson's, and other neurodegenerative diseases is a promising avenue. mdpi.com

Infectious Diseases: With the rise of antimicrobial resistance, there is a critical need for new antibacterial and antifungal agents. researchgate.net High-throughput screening of this compound libraries against a diverse panel of pathogenic bacteria and fungi could identify novel lead compounds. researchgate.net

Oncology: Derivatives of benzothiazole have been investigated as inhibitors of key cancer-related enzymes and signaling pathways, such as STAT3. mdpi.comnih.gov Future work could explore their potential as kinase inhibitors, apoptosis inducers, or agents targeting tumor metabolism. nih.govresearchgate.net

| Therapeutic Area | Potential Molecular Targets | Rationale for Exploration |

| Oncology | Kinases, STAT3, Apoptosis Pathways | Benzothiazoles are known enzyme inhibitors; CF3 group can enhance binding affinity and metabolic stability. mdpi.comnih.gov |

| Neurodegeneration | Monoamine Oxidase (MAO), Beta-secretase (BACE1) | Some derivatives show neuroprotective properties; the scaffold can cross the blood-brain barrier. mdpi.com |

| Infectious Diseases | Bacterial/Fungal Enzymes (e.g., DprE1) | The benzothiazole core is present in various antimicrobial agents; new scaffolds are needed to combat resistance. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) | Anti-inflammatory activity is a known property of the benzothiazole class. mdpi.com |

Advanced Computational Modeling and AI-Driven Drug Discovery

The integration of computational tools and artificial intelligence (AI) is set to revolutionize the process of drug discovery and materials science. premierscience.comnih.gov For this compound, these technologies can accelerate research and reduce costs. mdpi.com

Future directions include:

Predictive Modeling: Using machine learning algorithms trained on existing chemical and biological data, it is possible to predict the properties of novel this compound derivatives, including their bioactivity, toxicity, and pharmacokinetic profiles (ADME). pharmacyjournal.orgoxfordglobal.com

De Novo Design: AI-driven generative models can design entirely new molecules based on the this compound scaffold, optimized for binding to a specific biological target or for possessing desired physicochemical properties. premierscience.com

Molecular Dynamics (MD) Simulations: Large-scale MD simulations can model the dynamic behavior of the compound when interacting with its biological target, providing a more realistic picture of the binding process and helping to explain the mechanism of action at an atomic level. nih.gov This can reveal allosteric effects and conformational changes that are not apparent from static models. nih.gov

Integration with Green Chemistry Principles

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. nih.gov The synthesis of this compound provides numerous opportunities for the application of these principles. mdpi.comresearchgate.net

Key areas for integration are:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents such as water, ethanol (B145695), or supercritical CO2. mdpi.com

Catalyst Reusability: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times, thereby reducing waste and cost. mdpi.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry. researchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutics, agrochemicals, and advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Trifluoromethyl)-1,3-benzothiazole, and how are intermediates validated?

- Methodology : A common approach involves cyclocondensation reactions using substituted anilines and thioureas under acidic conditions. For example, intermediates like 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole are synthesized via nucleophilic substitution, followed by purification via column chromatography. Structural validation relies on IR spectroscopy (e.g., C=N stretching at ~1698 cm⁻¹) and NMR (e.g., δ 7.40–8.32 ppm for aromatic protons in CDCl₃) .

- Validation : Elemental analysis (C, H, N, S) and spectral consistency with reference data ensure purity and structural fidelity .

Q. How is this compound characterized spectroscopically?

- Key Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1077 cm⁻¹, C-S at ~641 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons and carbons are resolved in CDCl₃ (e.g., δ 7.71 ppm for singlet protons adjacent to the trifluoromethyl group) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 217.21 for C₉H₆F₃NS) confirm molecular weight .

Q. What are the primary pharmacological applications of this compound derivatives?

- Example : 2-Aryl-substituted derivatives exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values correlating to electronic effects of substituents (e.g., chloro and bromo groups enhance potency) . Mechanistic studies suggest inhibition of cell wall synthesis or enzymatic targets like enoyl-ACP reductase .

Advanced Research Questions

Q. How can nickel catalysis enable functionalization of this compound?

- Methodology : A nickel(0)-catalyzed alkyne insertion into the C–S bond of 2-(trifluoromethyl)-1,3-benzothiazole forms seven-membered benzothiazepines. Subsequent thermal desulfidation yields 2-(trifluoromethyl)quinolines. Key steps :

- Oxidative addition of Ni(0) to the C–S bond.

- Alkyne insertion to form a thianickelacycle intermediate (confirmed by X-ray crystallography).

- Desulfidation at 120°C to eliminate sulfur .

Q. How do computational studies resolve contradictions in docking results for benzothiazole derivatives?

- Case Study : Docking simulations of 2-aryl benzothiazoles with M. tuberculosis targets (e.g., InhA) may show conflicting binding poses. Resolution strategies :

- Compare experimental IC₅₀ values with docking scores to prioritize poses.

- Use molecular dynamics (MD) simulations to assess stability of ligand-protein complexes over time.

- Validate with mutagenesis studies (e.g., altering active-site residues) .

Q. What strategies optimize the solubility and bioavailability of this compound-based compounds?

- Approaches :

- Pro-drug design : Esterification of hydroxyl groups (e.g., acetyl or glycosyl derivatives) enhances water solubility .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve systemic delivery and reduce off-target effects .

- LogP optimization : Introducing polar substituents (e.g., methoxy or amine groups) lowers octanol-water partition coefficients .

Q. How do reaction conditions influence regioselectivity in benzothiazole functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.